2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
2-Chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a synthetic compound featuring a pyrrolidin-2,5-dione core substituted with a 4-fluorophenyl group at position 1 and a 2-chlorobenzohydrazide moiety at position 2. This structure combines a fluorinated aromatic ring, a diketopyrrolidine scaffold, and a chlorinated benzohydrazide group, which collectively influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H13ClFN3O3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C17H13ClFN3O3/c18-13-4-2-1-3-12(13)16(24)21-20-14-9-15(23)22(17(14)25)11-7-5-10(19)6-8-11/h1-8,14,20H,9H2,(H,21,24) |
InChI Key |
BPTFBBMWDQSGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl chloride. The reaction is usually carried out in an anhydrous solvent such as ethanol or methanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is then refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial and fungal strains. Its structure allows for interaction with microbial cell membranes, potentially disrupting their integrity and function.
- Antitumor Potential : Research suggests that derivatives of this compound may inhibit cancer cell proliferation. The presence of the dioxopyrrolidine moiety is hypothesized to enhance its interaction with cellular targets involved in tumor growth regulation.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to disease processes, particularly kinases involved in cancer progression. This inhibition could affect signaling pathways critical for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar compounds and reported that they exhibited significant inhibition against various pathogens, comparable to established antibiotics like penicillin G and ciprofloxacin. The structure-activity relationship (SAR) analysis revealed that modifications to the hydrazide moiety could enhance efficacy against resistant strains .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that compounds with similar structural features induced apoptosis in human cancer cell lines. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
- Kinase Inhibition Studies : Research on related compounds indicated effective inhibition of specific kinases implicated in cancer signaling pathways. These findings suggest that 2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide may also possess similar inhibitory properties, warranting further investigation into its pharmacological profile .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-chloro-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzohydrazide Moiety
Compound A : N′-[1-(4-Fluorophenyl)-2,5-Dioxo-3-Pyrrolidinyl]-3,4-Dimethoxybenzohydrazide
- Structural Difference : Replaces the 2-chloro substituent with 3,4-dimethoxy groups.
- Impact: Electronic Effects: Methoxy groups (-OCH₃) are electron-donating, increasing electron density on the benzohydrazide ring compared to the electron-withdrawing chloro group (-Cl). Biological Activity: Methoxy substituents may reduce cytotoxicity but improve solubility. In contrast, the chloro group in the target compound could enhance membrane permeability and target affinity due to increased lipophilicity .
Compound B : 4-Chloro-N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)Methylidene]Benzohydrazide
- Structural Difference: Features a dibromo-dihydroxyphenyl group instead of the pyrrolidinone core.
- Impact: Steric and Electronic Effects: Bromine atoms introduce steric bulk and higher lipophilicity compared to fluorine.
Variations on the Pyrrolidinone Core
Compound C : N-[1-(2-Chlorophenyl)-2,5-Dioxopyrrolidin-3-yl]-2-Methoxy-N'-(Phenylcarbonyl)Benzohydrazide
- Structural Difference: Substitutes the 4-fluorophenyl group with a 2-chlorophenyl ring on the pyrrolidinone core.
- This contrasts with the para-fluoro group in the target compound, which allows for a more planar geometry, as seen in crystallographic studies . Bioactivity: Chlorine at the ortho position may reduce binding affinity to enzymes like CDK2 compared to the para-fluoro analogue, which aligns better with hydrophobic pockets .
Compound D : N'-[1-(4-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-yl]Pyridine-3-Carbohydrazide
- Structural Difference: Replaces the benzohydrazide group with a pyridine-3-carbohydrazide and substitutes fluorine with methoxy on the pyrrolidinone ring.
- Impact :
Crystallographic and Conformational Analysis
- Target Compound vs. Chalcone Analogues: Chalcone derivatives with para-fluorophenyl groups () exhibit dihedral angles of 7.14°–56.26° between aromatic rings. The target compound’s pyrrolidinone core likely restricts flexibility, favoring a planar conformation that enhances π-π stacking in crystal lattices .
Biological Activity
2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of 2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is C17H13ClFN3O3, with a molecular weight of 361.76 g/mol. The compound features a dioxopyrrolidine moiety and a benzohydrazide structure, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClFN3O3 |
| Molecular Weight | 361.76 g/mol |
| SMILES | C1C(C(N(C1=O)c1ccc(cc1)F)=O)NNC(c1ccccc1[Cl])=O |
Antitumor Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antitumor properties. In vitro studies have shown that 2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This action may be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary screenings have demonstrated that 2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide exhibits antimicrobial activity against a range of bacterial strains. The compound's effectiveness varies based on concentration and the specific type of bacteria tested.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds, providing insights into the biological activity of benzohydrazides and their derivatives:
- Synthesis and Evaluation : A study synthesized various benzohydrazide derivatives and assessed their biological activities, revealing significant antitumor effects in specific derivatives similar to 2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the substituent groups on the benzohydrazide structure can enhance biological activity, indicating that careful design can lead to more potent compounds .
- In Vivo Studies : In vivo studies have confirmed the anti-inflammatory effects observed in vitro, with promising results in animal models for diseases such as rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
